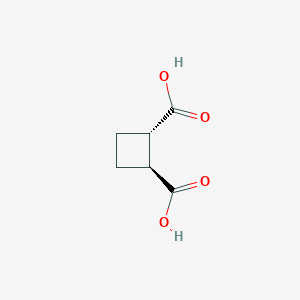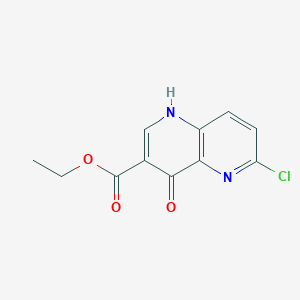
(1S,2S)-cyclobutane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a stereoisomer of 1,2-cyclobutanedicarboxylic acid, characterized by the trans configuration of the carboxyl groups on the cyclobutane ring. This compound is notable for its puckered cyclobutane ring structure, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid can be synthesized through various methods. One common approach involves the isomerization of the cis isomer to the trans form by heating in concentrated hydrochloric acid at 190°C . Another method includes the photocycloaddition of trans-cinnamic acid, followed by thermocleavage .
Industrial Production Methods: Industrial production methods for trans-1,2-cyclobutanedicarboxylic acid are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including crystallization and purification steps to obtain the desired trans isomer .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various cyclobutane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trans-1,2-cyclobutanedicarboxylic acid involves its interaction with molecular targets through its carboxyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The puckered cyclobutane ring structure also influences its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Cyclobutanedicarboxylic acid: The cis isomer of 1,2-cyclobutanedicarboxylic acid, which has different spatial arrangement of carboxyl groups.
1,1-Cyclobutanedicarboxylic acid: A compound with carboxyl groups on the same carbon atom, leading to different chemical properties.
Cyclobutanecarboxylic acid: A simpler derivative with only one carboxyl group on the cyclobutane ring.
Uniqueness: (1S,2S)-cyclobutane-1,2-dicarboxylic acid is unique due to its trans configuration, which imparts distinct chemical reactivity and stability compared to its cis isomer and other cyclobutane derivatives. The puckered ring structure also contributes to its unique properties and applications .
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(1S,2S)-cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
InChI-Schlüssel |
SUSAGCZZQKACKE-IMJSIDKUSA-N |
SMILES |
C1CC(C1C(=O)O)C(=O)O |
Isomerische SMILES |
C1C[C@@H]([C@H]1C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)
![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)




![7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1632688.png)





![6,16,18-Trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1632707.png)
![N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1632711.png)
